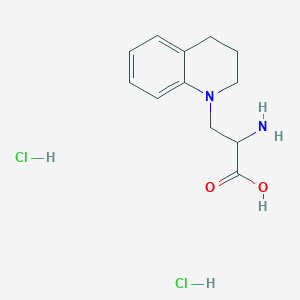

2-Amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid dihydrochloride

Vue d'ensemble

Description

“2-Amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 1803561-95-6 . It has a molecular weight of 293.19 and is typically found in powder form .

Molecular Structure Analysis

The IUPAC name of this compound is “2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoic acid dihydrochloride” and its InChI code is "1S/C12H16N2O2.2ClH/c13-10(12(15)16)8-14-7-3-5-9-4-1-2-6-11(9)14;;/h1-2,4,6,10H,3,5,7-8,13H2,(H,15,16);2*1H" .Physical and Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Role in Neuroprotection and CNS Disorders

2-Amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid dihydrochloride has been explored in various scientific research contexts, particularly focusing on neuroprotective and central nervous system (CNS) applications. The compound's structure relates closely to tetrahydroisoquinoline scaffolds, which are found in nature and have shown promise in neuroprotective, antiaddictive, and antidepressant-like activities in animal models of CNS disorders. The pharmacological interest in this domain stems from the compound's ability to modulate neurochemical and molecular mechanisms potentially beneficial for treating neurodegenerative diseases and CNS disorders.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a closely related compound, exemplifies the neuroprotective, antiaddictive, and antidepressant properties of this chemical class. Studies have highlighted its role in neuroprotection against various neurodegenerative diseases, implicating mechanisms such as monoamine oxidase (MAO) inhibition, free radical scavenging, and modulation of the glutamatergic system. This suggests a broader therapeutic potential for compounds within this structural family, including this compound, in the treatment of CNS disorders and as potential antidepressant and antiaddictive agents (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Synthesis and Chemical Transformations

The compound's relevance extends into synthetic chemistry, particularly in the generation of novel isoquinoline derivatives. Isoquinoline and its derivatives, including the tetrahydroquinoline class, have been recognized for their pharmacological importance in modern therapeutics. These compounds serve as key scaffolds for developing drugs with anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-viral activities, among others. Research into these compounds has opened new avenues for synthetic methodologies, leading to novel low-molecular-weight inhibitors for pharmacotherapeutic applications. This underscores the importance of this compound not only as a potential therapeutic agent but also as a valuable precursor in medicinal chemistry for generating a wide range of biologically active molecules (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

Similar compounds have been used in chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .

Mode of Action

It’s worth noting that similar compounds have been used as cysteine-reactive small-molecule fragments in chemoproteomic studies . This suggests that the compound may interact with its targets through covalent bonding with cysteine residues, leading to changes in protein function.

Biochemical Pathways

Similar compounds have been used in studies related to protein degradation , suggesting that this compound may influence protein turnover and related cellular processes.

Propriétés

IUPAC Name |

2-amino-3-(3,4-dihydro-2H-quinolin-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c13-10(12(15)16)8-14-7-3-5-9-4-1-2-6-11(9)14;;/h1-2,4,6,10H,3,5,7-8,13H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIPRSVVKPMNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)

![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)

![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)

![2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449641.png)

![2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate](/img/structure/B1449642.png)